2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile
CAS No.: 74755-16-1
VCID: VC3848045
Molecular Formula: C8H6N2O3S
Molecular Weight: 210.21 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile is a complex organic compound with the molecular formula C8H6N2O3S and a molecular weight of 210.21 g/mol . It is characterized by its unique structure, which includes a hydroxyimino group and a phenylsulfonyl moiety attached to an acetonitrile backbone. This compound is of interest in organic chemistry due to its potential applications in synthesis and its intriguing chemical properties. Synthesis and ReactionsWhile specific synthesis methods for 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile are not detailed in the available literature, compounds with similar structures often involve reactions that utilize sulfonyl chlorides and nitriles in the presence of bases. The hydroxyimino group can be introduced through reactions involving hydroxylamine or its derivatives. Spectroscopic AnalysisSpectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for characterizing the structure of organic compounds. Although specific NMR data for 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile is not provided in the available sources, NMR spectra can be estimated using quantum chemical methods . Typically, NMR spectra would provide detailed information about the chemical environment of each atom in the molecule. Applications and Potential UsesWhile specific applications of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile are not well-documented, compounds with similar structures are often explored for their potential in organic synthesis, pharmaceuticals, and materials science. The presence of both a sulfonyl and a nitrile group offers versatility in further chemical transformations. |
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CAS No. | 74755-16-1 |
Product Name | 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile |
Molecular Formula | C8H6N2O3S |
Molecular Weight | 210.21 g/mol |
IUPAC Name | (2E)-2-(benzenesulfonyl)-2-hydroxyiminoacetonitrile |
Standard InChI | InChI=1S/C8H6N2O3S/c9-6-8(10-11)14(12,13)7-4-2-1-3-5-7/h1-5,11H/b10-8+ |
Standard InChIKey | WUECNENOORYKIB-CSKARUKUSA-N |
Isomeric SMILES | C1=CC=C(C=C1)S(=O)(=O)/C(=N/O)/C#N |
SMILES | C1=CC=C(C=C1)S(=O)(=O)C(=NO)C#N |
Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)C(=NO)C#N |
PubChem Compound | 9582201 |
Last Modified | Jul 22 2023 |
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